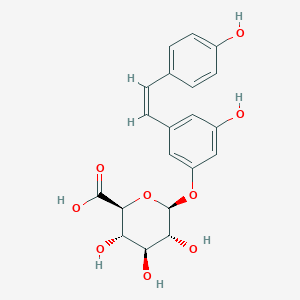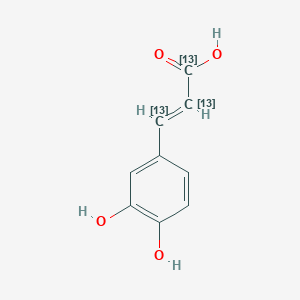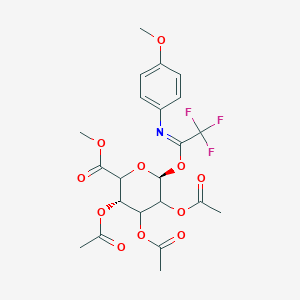
2,3-DIPHOSPHO-D-GLYCERIC ACID PENTASODIUM SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphospho-D-Glyceric Acid Pentasodium Salt, or 2,3-DPG, is a naturally occurring compound found in the body. It is a pentavalent anion, meaning it has five negatively charged oxygen atoms. 2,3-DPG is an important molecule in the body, as it is a cofactor for many enzymes and is involved in the regulation of oxygen transport in the body. It is synthesized from glucose and is found in red blood cells, where it acts as a buffer for pH regulation. 2,3-DPG is also used in the laboratory for a variety of applications, including the synthesis of other molecules, as a buffer for biochemical reactions, and as a substrate for enzyme assays.
Scientific Research Applications
Salting-out and Salting-in Effects : A study explores the salting-out and salting-in effects of various organic compounds, including Pentasodium phytate. This compound shows a pronounced salting-out effect, meaning it can promote the separation of certain substances from a mixture, useful in extraction processes (Grundl et al., 2017).
Toxicological Study : Another research focuses on the pentasodium salt of diethylenetriaminepentaacetic acid, used in the chemical industry, evaluating its toxic properties and establishing safe exposure levels (Ogudov et al., 2022).
Lead Interaction with Red Blood Cells : A study from 1929 investigates how lead interacts with the constituents of red blood cells, including lead diphospho glycerate, a compound related to 2,3-Diphospho-D-glyceric acid pentasodium salt, and its effects on cell fragility and toxicity (Maxwell & Bischoff, 1929).
Synthesis and Evaluation of Derivatives : The synthesis of 2,3-O-Dipalmitoyl-D-glyceric acid from D-glyceric acid calcium salt and its cytotoxicity evaluation demonstrates the potential for creating derivatives of 2,3-Diphospho-D-glyceric acid for specific applications (Sato et al., 2012).
Synthesis of Analogues : Research on synthesizing racemic analogues of 2,3-Diphospho-D-glyceric acid, which could be significant in understanding the compound's role in biochemical processes, has been conducted (Baer & Robinson, 1971).
Method for Analysis : A method for assaying 2,3-diphosphoglyceric acid (DPG) has been described, involving the stoichiometric conversion of 2,3-DPG for measurement, which is crucial in biochemical analysis (Keitt, 1971).
Mechanism of Action
Target of Action
The primary target of 2,3-Diphospho-D-glyceric Acid Pentasodium Salt is hemoglobin present in the concave center of red blood cells . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.
Mode of Action
This compound binds to hemoglobin, reducing its oxygen affinity . This means that the compound makes it easier for hemoglobin to release oxygen to the tissues, enhancing oxygen delivery throughout the body.
Biochemical Pathways
The compound is a metabolite of glycolysis within human erythrocytes, produced by 2,3-diphosphoglycerate mutase in an alternative to the glycolytic pathway . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy.
Pharmacokinetics
As a highly anionic polyphosphorus compound , it is likely to have unique pharmacokinetic properties. Its solubility in water suggests it could be readily absorbed and distributed in the body.
Result of Action
The binding of this compound to hemoglobin results in enhanced oxygen delivery to the body’s tissues . Additionally, it is an endogenous, selective inhibitor of vascular calcification (VC) and significantly delays the formation of crystalline calpain particles (CPP) . It also inhibits calcification in the mouse vascular smooth muscle cell line (MOVAS) without cytotoxic effects .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
2,3-Diphospho-D-glyceric Acid Pentasodium Salt plays a significant role in biochemical reactions. It binds to hemoglobin, reducing its oxygen affinity . This interaction with hemoglobin is crucial for the regulation of oxygen transport .
Cellular Effects
The compound exerts effects on various types of cells and cellular processes. For instance, this compound acts as an endogenous, selective inhibitor of vascular calcification (VC) and significantly delays the formation of crystalline calpain particles (CPP) . It also inhibits calcification in mouse vascular smooth muscle cell line (MOVAS) without cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As mentioned earlier, it binds to hemoglobin, reducing its oxygen affinity .
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . It is produced by 2,3-diphosphoglycerate mutase in an alternative to the glycolytic pathway .
Subcellular Localization
This compound is localized within the concave center of red blood cells
properties
IUPAC Name |
pentasodium;(2R)-2,3-diphosphonatooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-WXQRJNCRSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetonitrile, 2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-](/img/structure/B1140794.png)


![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)





